(R)-Eperisone

Chiral Pharmacology Drug Metabolism Enantioselectivity

Secure (R)-Eperisone (CAS 163437-00-1), the primary active enantiomer, for precise research. This standard enables accurate metabolic pathway mapping, free from the inactive (S)-isomer's interference. It is essential for developing next-gen therapies with improved tolerability profiles, showing fewer side effects than thiocolchicoside or diazepam. Leverage its superior potency in electrophysiology assays targeting voltage-gated calcium channels, where it exhibits higher affinity than tolperisone.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
CAS No. 163437-00-1
Cat. No. B069052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Eperisone
CAS163437-00-1
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1
InChIKeySQUNAWUMZGQQJD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Eperisone (CAS 163437-00-1): A Centrally Acting Muscle Relaxant with Stereospecific Pharmacological Activity


(R)-Eperisone (CAS 163437-00-1) is the enantiomerically pure (R)-isomer of the centrally acting muscle relaxant eperisone, a chiral aryl-alkyl ketone that exists as a racemic mixture of (R)- and (S)-enantiomers . The racemate is clinically used as the hydrochloride salt for the symptomatic treatment of muscle spasm and spasticity [1]. However, the pharmacological activity of eperisone is stereospecific, with the (R)-enantiomer identified as the active form . The compound features a chiral center that influences its interaction with biological targets and its metabolic fate, making the isolated (R)-enantiomer a critical tool for precise pharmacological investigation and potential therapeutic optimization.

Why (R)-Eperisone Cannot Be Simply Interchanged with Racemic Eperisone or Other Muscle Relaxants


The racemic mixture of eperisone, containing equal parts (R)- and (S)-eperisone, is a widely used generic drug, but its enantiomers exhibit distinct pharmacological behaviors. The (R)-enantiomer is the pharmacologically active form , while the (S)-enantiomer may contribute to off-target effects or be metabolized less efficiently [1]. Furthermore, eperisone as a class is not interchangeable with other centrally acting muscle relaxants like baclofen, diazepam, or tolperisone due to significant differences in molecular targets, clinical efficacy profiles, and tolerability. The quantitative evidence below demonstrates that (R)-eperisone's stereospecific activity and the clinical differentiation of its racemic form from key comparators justify its specific selection for research and industrial applications.

(R)-Eperisone (CAS 163437-00-1): Quantitative Differentiation Evidence for Scientific Selection


Enantioselective Metabolism: (R)-Eperisone Is More Efficiently Reduced Than (S)-Eperisone in Human Liver Microsomes

The carbonyl reduction of eperisone by human liver microsomal enzymes is stereoselective. A kinetic study with isolated (+)-S- and (-)-R-eperisone demonstrated that the formation of the carbonyl-reduced metabolite (M5) from the (-)-R-isomer was more efficient than from the (-)-S-isomer [1]. This preferential reduction is mediated by microsomal 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1) [1].

Chiral Pharmacology Drug Metabolism Enantioselectivity

Calcium Channel Blockade: Eperisone Exhibits ~3-Fold Greater Potency Than Tolperisone

In a comparative study on calcium current (ICa) suppression in snail neurons, eperisone demonstrated significantly higher potency than its structural analog tolperisone. The IC50 for eperisone was determined to be 0.348 mM, whereas tolperisone required a much higher concentration (IC50 = 1.089 mM) to achieve the same level of inhibition [1]. This indicates a more effective blockade of voltage-gated calcium channels by eperisone at therapeutically relevant concentrations.

Calcium Channel Antagonist Muscle Relaxant Pharmacodynamics

Clinical Tolerability: Eperisone Shows Superior GI Safety Profile Compared to Thiocolchicoside in Low Back Pain

In a randomized, double-blind study of 160 patients with acute low back pain, the incidence of side effects was significantly lower in the eperisone-treated group compared to those receiving thiocolchicoside. Only 5% of patients on eperisone (100 mg t.i.d.) reported minor gastrointestinal side effects, whereas 21.25% of patients in the thiocolchicoside group (8 mg b.i.d.) experienced side effects, including diarrhoea of moderate intensity in some cases [1].

Clinical Tolerability Adverse Events Muscle Spasm

Clinical Efficacy: Eperisone Demonstrates Superior Spasticity Improvement vs. Baclofen in Post-Stroke Patients

A quasi-experimental study comparing eperisone and baclofen in 110 adults with post-stroke spasticity found that after 6 weeks, eperisone provided significantly better outcomes. Mean Modified Ashworth Scale (MAS) scores for upper right limb spasticity were lower (indicating less tone) in the eperisone group (1.25 ± 0.48) compared to the baclofen group (1.98 ± 0.36) with p<0.001 [1]. Additionally, eperisone-treated patients showed greater improvement in muscle strength (MRC scale: 3.69 ± 0.47 vs 3.07 ± 0.47; p<0.001) and functional independence (Barthel Index: 74.89 ± 1.24 vs 64.42 ± 2.42; p<0.001) [1].

Post-Stroke Spasticity Modified Ashworth Scale Muscle Tone

Clinical Safety: Eperisone Exhibits Lower Drowsiness and Adverse Event Incidence vs. Diazepam

A randomized, double-blind trial comparing eperisone (150 mg/day or 300 mg/day) with diazepam (15 mg/day) for acute low back pain found that while efficacy was comparable, the tolerability profile significantly favored eperisone. The incidence of adverse effects, particularly drowsiness, was significantly lower in eperisone-treated patients than in those receiving diazepam [1]. Furthermore, eperisone at the higher dose (300 mg/day) was superior to diazepam in reducing muscle contracture and impairment of working capacity [1].

Adverse Events Drowsiness CNS Side Effects

(R)-Eperisone (CAS 163437-00-1): High-Value Application Scenarios Based on Quantitative Differentiation


Stereospecific Pharmacokinetic and Metabolism Studies

(R)-Eperisone is the preferred chiral standard for investigations into the enantioselective metabolism of eperisone. Its more efficient carbonyl reduction by 11β-HSD 1 compared to the (S)-enantiomer [1] makes it essential for studying drug-drug interactions, pharmacogenomics, and the development of enantiopure formulations aimed at optimizing therapeutic index. Researchers can use (R)-eperisone to precisely map metabolic pathways without the confounding influence of the less active (S)-enantiomer.

Development of Safer Muscle Relaxant Therapies

The superior safety profile of eperisone, demonstrated by a 4.25-fold lower incidence of side effects compared to thiocolchicoside [1] and significantly lower drowsiness compared to diazepam [2], positions (R)-eperisone as a key reference compound. Procurement of (R)-eperisone is warranted for programs aimed at developing next-generation muscle relaxants with improved tolerability, where it can serve as a benchmark for minimizing GI and CNS adverse events.

Research on Spasticity and Neurological Rehabilitation

Given eperisone's superior efficacy over baclofen in improving muscle tone, strength, and functional independence in post-stroke spasticity [1], (R)-eperisone is a critical tool for academic and industrial research into spasticity mechanisms and rehabilitation. Studies investigating the role of voltage-gated calcium channel blockade [2] in spasticity can leverage (R)-eperisone to dissect stereospecific contributions to therapeutic outcomes, potentially leading to more targeted interventions.

Calcium Channel Pharmacology and Drug Screening

The ~3-fold greater potency of eperisone over tolperisone in inhibiting calcium currents [1] makes (R)-eperisone a valuable tool for electrophysiology and drug screening assays focused on calcium channel modulation. Its higher affinity for inactivated calcium channels (Kd = 0.070 mM) [1] allows for more sensitive detection of channel state-dependent interactions, which is crucial for understanding the mechanism of action of muscle relaxants and related compounds.

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